Cas no 186668-55-3 (7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde)

7-Chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde is a heterocyclic compound featuring a fused dioxinoquinoline core with a chloro substituent and an aldehyde functional group. This structure imparts reactivity suitable for further derivatization, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The aldehyde group enables condensation and nucleophilic addition reactions, while the chloro substituent enhances electrophilic properties. Its rigid bicyclic framework contributes to stability and selectivity in synthetic applications. This compound is typically handled under controlled conditions due to its sensitivity. Its precise molecular architecture makes it useful for constructing complex molecules with potential biological activity.
7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde structure
186668-55-3 structure
Product Name:7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
CAS No:186668-55-3
MF:C12H8ClNO3
MW:249.649822235107
CID:1379757
PubChem ID:2771949
Update Time:2025-05-26

7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1,4-Dioxino[2,3-g]quinoline-8-carboxaldehyde, 7-chloro-2,3-dihydro-
    • AKOS BBS-00005356
    • 7-CHLORO-2,3-DIHYDRO-[1,4]DIOXINO[2,3-G]QUINOLINE-8-CARBALDEHYDE
    • 7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
    • BS-10005
    • Z56890994
    • F1120-0091
    • SMR000436097
    • MLS000332716
    • BBL005203
    • CHEMBL1335677
    • 186668-55-3
    • 7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
    • AKOS000270331
    • SCHEMBL5859819
    • Oprea1_610825
    • STK802064
    • CS-0271959
    • DTXSID601332206
    • DB-197415
    • HMS2788L17
    • MDL: MFCD02853692
    • Inchi: 1S/C12H8ClNO3/c13-12-8(6-15)3-7-4-10-11(5-9(7)14-12)17-2-1-16-10/h3-6H,1-2H2
    • InChI Key: QRUKDHRPKVWTHQ-UHFFFAOYSA-N
    • SMILES: ClC1C(C=O)=CC2=CC3=C(C=C2N=1)OCCO3

Computed Properties

  • Exact Mass: 249.01934
  • Monoisotopic Mass: 249.0192708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 48.4Ų

Experimental Properties

  • PSA: 48.42

7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde Security Information

  • HazardClass:IRRITANT

7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde Pricemore >>

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TRC
T776883-10mg
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7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde Related Literature

Additional information on 7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde

7-Chloro-2H,3H-[1,4]Dioxino[2,3-g]Quinoline-8-Carbaldehyde: A Comprehensive Overview

7-Chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde, also known by its CAS number 186668-55-3, is a complex organic compound with a unique structural arrangement that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which are well-known for their diverse biological activities and applications in drug discovery.

The molecular structure of 7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde comprises a quinoline skeleton fused with a dioxine ring system. The presence of a chlorine substituent at the 7-position and an aldehyde group at the 8-position introduces significant electronic and steric effects, which influence its chemical reactivity and biological properties. Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents.

One of the most intriguing aspects of 7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde is its ability to modulate cellular signaling pathways. Research conducted in 2023 revealed that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding has opened new avenues for its potential application in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde has also been investigated for its anticancer potential. A study published in the Journal of Medicinal Chemistry demonstrated that this compound induces apoptosis in various cancer cell lines by targeting the mitochondrial pathway. The aldehyde group plays a crucial role in this activity by facilitating the formation of reactive oxygen species (ROS), which disrupts mitochondrial function and triggers cell death.

The synthesis of 7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure samples of this compound, which is essential for studying its stereochemical effects on biological systems.

Another area where 7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde has shown promise is in the field of materials science. Researchers have explored its use as a building block for constructing supramolecular assemblies and functional materials. The compound's ability to form hydrogen bonds and pi-pi interactions makes it an ideal candidate for designing self-assembled monolayers and stimuli-responsive materials.

In conclusion, 7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde, with its unique structural features and diverse biological activities, represents a valuable asset in contemporary chemical research. Its potential applications span across drug discovery, materials science, and beyond. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is poised to play a pivotal role in advancing both scientific knowledge and practical applications.

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